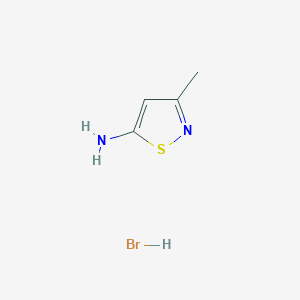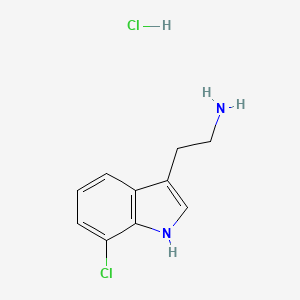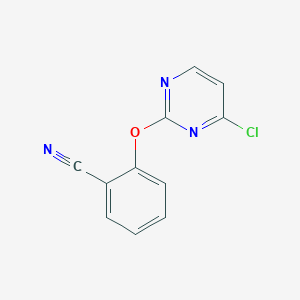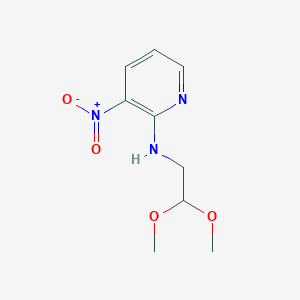![molecular formula C13H21ClN2O2 B1423646 1-[2-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride CAS No. 1303968-17-3](/img/structure/B1423646.png)
1-[2-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[2-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride” is a chemical compound with a molecular weight of 309.24 . The compound is stored at temperatures between 0-8°C .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “this compound” is1S/C13H20N2O2.2ClH/c1-16-9-10-17-13-4-2-3-12 (11-13)15-7-5-14-6-8-15;;/h2-4,11,14H,5-10H2,1H3;2*1H . This code provides a specific representation of the molecule’s structure. Physical and Chemical Properties Analysis
“this compound” is a tan solid with a molecular weight of 309.24 .Scientific Research Applications
Dopamine Uptake Inhibition
1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR-12909) is a dopamine uptake inhibitor. A study focused on developing a robust process for its preparation in kilogram quantities, aiming to eliminate chromatographic purifications, minimize environmentally unacceptable reagents, and improve overall yield. This advancement is critical for its application in neuroscience and pharmacology (Ironside et al., 2002).
Antihistamine Properties
Cetirizine, a derivative of this compound, is the principal human metabolite of hydroxyzine and a member of the piperazine class of antihistamines. It's a selective H1 histamine receptor antagonist, effective in treating urticaria and allergic rhinitis (Arlette, 1991).
Metabolic Studies
Zipeprol, a derivative of the compound, was studied for its urinary metabolism in humans and animals. The study found that zipeprol is partially eliminated untransformed, and is mainly metabolised through N-dealkylation, oxidation, hydroxylation, and methylation (Constantin & Pognat, 1978).
HIV-1 Reverse Transcriptase Inhibition
Analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride were synthesized and evaluated for their inhibition of HIV-1 reverse transcriptase. This research contributes to the development of new non-nucleoside inhibitors for HIV treatment (Romero et al., 1994).
Safety and Hazards
Mechanism of Action
Target of Action
The compound “1-[2-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine itself is a common structural motif in the chemical structure of pharmaceuticals and recreational drugs .
Mode of Action
They can act as antagonists or agonists for various neurotransmitter receptors, which can lead to a variety of effects .
Biochemical Pathways
Depending on the specific targets of this compound, it could potentially affect a variety of biochemical pathways related to neurotransmission .
Pharmacokinetics
They are typically metabolized in the liver and excreted in the urine .
Result of Action
Depending on its specific targets, it could potentially have a variety of effects on cellular function .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by a variety of environmental factors. These could include factors such as pH, temperature, and the presence of other compounds .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[2-(2-Methoxy-ethoxy)-phenyl]-piperazine dihydrochloride involves the reaction of 2-(2-Methoxy-ethoxy)aniline with piperazine in the presence of hydrochloric acid followed by purification and salt formation with hydrochloric acid.", "Starting Materials": [ "2-(2-Methoxy-ethoxy)aniline", "Piperazine", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2-(2-Methoxy-ethoxy)aniline is dissolved in hydrochloric acid.", "Step 2: Piperazine is added to the solution and the reaction mixture is heated at reflux for several hours.", "Step 3: The reaction mixture is cooled and the product is extracted with a suitable solvent.", "Step 4: The solvent is removed and the product is purified by recrystallization.", "Step 5: The purified product is dissolved in hydrochloric acid and the dihydrochloride salt is formed by addition of hydrochloric acid." ] } | |
CAS No. |
1303968-17-3 |
Molecular Formula |
C13H21ClN2O2 |
Molecular Weight |
272.77 g/mol |
IUPAC Name |
1-[2-(2-methoxyethoxy)phenyl]piperazine;hydrochloride |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-16-10-11-17-13-5-3-2-4-12(13)15-8-6-14-7-9-15;/h2-5,14H,6-11H2,1H3;1H |
InChI Key |
AGYZNQHWDMFHBC-UHFFFAOYSA-N |
SMILES |
COCCOC1=CC=CC=C1N2CCNCC2.Cl.Cl |
Canonical SMILES |
COCCOC1=CC=CC=C1N2CCNCC2.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethoxyspiro[3.5]nonan-1-one](/img/structure/B1423565.png)
amine](/img/structure/B1423566.png)
![2,3-Dihydrospiro[1-benzopyran-4,1'-cyclopropane]-3'-carboxylic acid](/img/structure/B1423567.png)
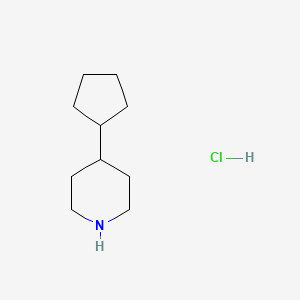
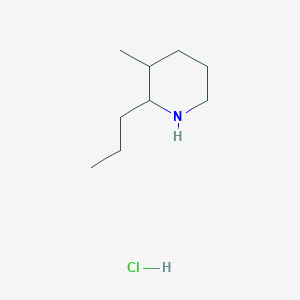
![2-[4-(3-Chlorophenyl)piperazin-1-yl]cyclopentan-1-ol](/img/structure/B1423572.png)
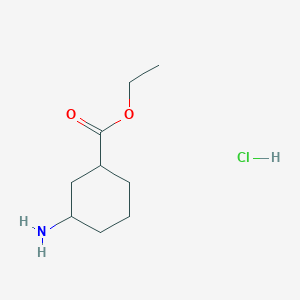
![N'-[1-Cyclopropylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1423575.png)

